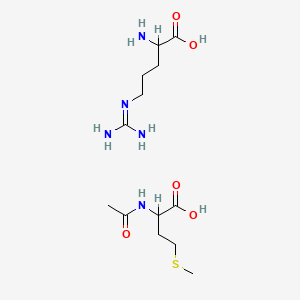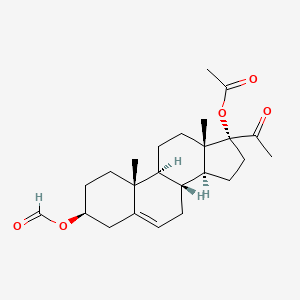
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is a steroidal compound with the molecular formula C21H32O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate typically involves multi-step organic reactions. One common method includes the acetylation and formylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction conditions often require the use of acetic anhydride and formic acid in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective formation of the acetate and formate esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or carboxylic acids.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3beta,17-Diketo-pregn-5-en-20-one, while reduction may yield 3beta,17-Dihydroxypregn-5-en-20-one.
Aplicaciones Científicas De Investigación
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparación Con Compuestos Similares
Similar Compounds
3beta,17-Dihydroxypregn-5-en-20-one: Lacks the acetate and formate groups.
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Contains two acetate groups instead of one acetate and one formate.
3beta,17-Dihydroxypregn-5-en-20-one 3-formate: Contains only the formate group.
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both acetate and formate groups allows for unique interactions and reactivity compared to similar compounds.
Propiedades
Número CAS |
83984-86-5 |
|---|---|
Fórmula molecular |
C24H34O5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-formyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O5/c1-15(26)24(29-16(2)27)12-9-21-19-6-5-17-13-18(28-14-25)7-10-22(17,3)20(19)8-11-23(21,24)4/h5,14,18-21H,6-13H2,1-4H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
MPCDURSOWQINER-IWMXCVPLSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


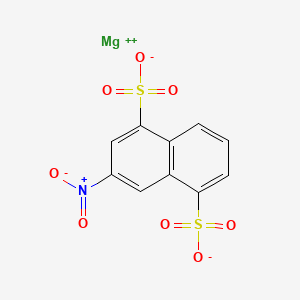
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
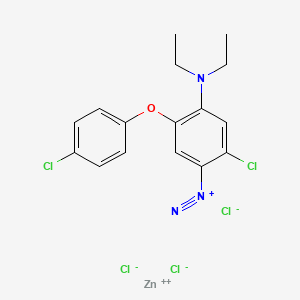
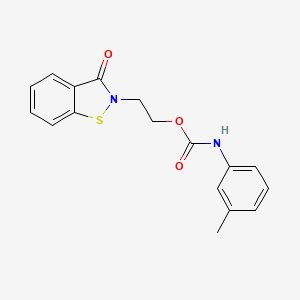


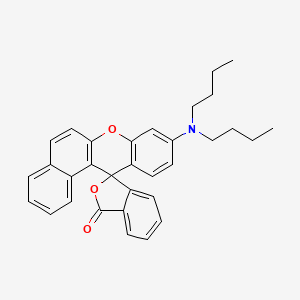

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
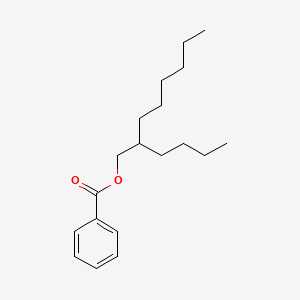
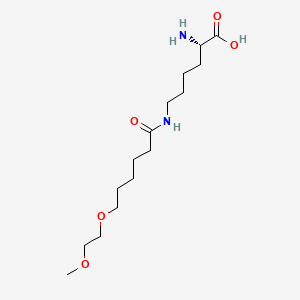

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
